molecular formula C19H22N2O4S B2988470 2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941873-64-9

2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2988470
CAS RN: 941873-64-9
M. Wt: 374.46
InChI Key: MJOMRWVLYCHWRL-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMOP is a sulfonamide-based compound that has a unique molecular structure, making it an interesting subject for research.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Antiproliferative Agents in Cancer Research : Motavallizadeh et al. (2014) synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were tested against various tumor cell lines, with certain derivatives showing significant antiproliferative activity, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

  • Chemical Synthesis and Molecular Structure Analysis : The study by De Castro et al. (2013) examines the structures of two arylsulfonamide para-alkoxychalcones. They reveal the effect of an additional methylene group on the conformation and crystal structure of these compounds, demonstrating the importance of structural variations in chemical synthesis and molecular analysis (De Castro et al., 2013).

  • Catalysts in Polymerization Processes : Skupov et al. (2007) discuss the use of palladium aryl sulfonate phosphine catalysts in the copolymerization of acrylates with ethene. The study focuses on the synthesis of these catalysts and their efficacy in polymerization, highlighting the role of sulfonamides in industrial chemistry applications (Skupov et al., 2007).

  • Antibacterial Agents : Abbasi et al. (2019) synthesized a new series of benzenesulfonamides as antibacterial agents against Escherichia coli. These compounds were found to be effective inhibitors of bacterial strains, demonstrating their potential in developing new antibacterial therapies (Abbasi et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This disruption prevents the conversion of prothrombin to thrombin, a key step in clot formation. As a result, the compound can prevent thrombosis, the formation of harmful blood clots within blood vessels .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies in animal models . The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

properties

IUPAC Name

2-methoxy-5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-6-11-17(25-2)18(13-14)26(23,24)20-15-7-9-16(10-8-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOMRWVLYCHWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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